molecular formula C17H13F2N7O B10941834 N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10941834
M. Wt: 369.3 g/mol
InChI Key: CPNPUKNYYUFFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and a carboxamide group. The presence of the difluoroethyl group adds to its chemical stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The reaction conditions often include the use of catalysts such as zinc chloride and solvents like dimethylformamide to enhance the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to optimize the reaction conditions and improve the efficiency of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the desired reaction.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N7-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites, which can have therapeutic effects in the treatment of diseases like cancer and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring and a triazolopyrimidine core, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and potential for biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13F2N7O

Molecular Weight

369.3 g/mol

IUPAC Name

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H13F2N7O/c18-15(19)9-25-8-12(7-21-25)23-16(27)14-6-13(11-4-2-1-3-5-11)24-17-20-10-22-26(14)17/h1-8,10,15H,9H2,(H,23,27)

InChI Key

CPNPUKNYYUFFKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(=O)NC4=CN(N=C4)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.